

Application Notes & Protocols: Mercury-Xenon Light Source for Solar Simulation Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mercury;xenon*

Cat. No.: *B14626768*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to setting up and utilizing a mercury-xenon (Hg-Xe) light source for solar simulation studies. The protocols are specifically designed for applications in photobiology, materials science, and pharmaceutical drug development, with a focus on photostability testing.

Introduction to Mercury-Xenon Light Sources for Solar Simulation

Mercury-xenon (Hg-Xe) arc lamps are high-intensity discharge lamps that combine the spectral characteristics of both mercury and xenon.^[1] This combination results in a broad, continuous spectrum from the UV to the near-infrared (approximately 200 nm to 2500 nm), with prominent mercury spectral lines superimposed on the xenon continuum.^{[1][2]} The high-pressure xenon gas produces a spectrum similar to natural sunlight, while the mercury vapor enhances the output in the UV and visible regions, making Hg-Xe lamps particularly suitable for simulating the solar spectrum in a laboratory setting.^{[1][3][4]}

The primary application of Hg-Xe light sources in research and drug development is for photostability testing.^[5] International guidelines, such as ICH Q1B, mandate the testing of new drug substances and products for their sensitivity to light.^{[5][6]} Solar simulators equipped with Hg-Xe lamps provide a controlled and reproducible environment to assess the potential for photodegradation of pharmaceutical compounds.^[7]

Key Advantages of Hg-Xe Lamps in Solar Simulation:

- Broad Spectral Range: Covers UV, visible, and near-infrared regions, closely mimicking the solar spectrum.[2][8]
- High Intensity: Delivers high-power output, enabling accelerated photostability studies.[3]
- Good Spectral Match: With appropriate filters, the spectral output can be tailored to closely match standard solar spectra (e.g., AM1.5G).[9][10]
- Point Source Characteristics: The small arc size allows for efficient collimation and uniform illumination of the sample area.[2]

Equipment and Materials

A typical mercury-xenon light source setup for solar simulation consists of the following components:

Component	Description	Vendor Examples
Mercury-Xenon Arc Lamp	<p>The light-emitting source.</p> <p>Available in various power ratings (e.g., 200 W, 500 W, 1000 W).[1][3]</p>	Newport, Hamamatsu, Thorlabs
Lamp Housing	<p>A light-tight enclosure for the lamp that provides cooling, UV protection, and mounting for optics.</p>	Newport, Thorlabs, Quantum Design
Power Supply	<p>A dedicated unit to ignite and operate the arc lamp at a stable current and voltage.</p>	Newport, Hamamatsu, Thorlabs
Condensing and Collimating Optics	<p>Lenses and mirrors to collect, homogenize, and direct the light onto the sample plane.</p>	Newport, Thorlabs, Edmund Optics
Optical Filters	<p>Filters to shape the spectral output to match a specific solar spectrum (e.g., AM1.5G) and remove unwanted wavelengths.</p>	Newport, Thorlabs, Edmund Optics
Shutter	<p>An electronically or manually controlled device to start and stop light exposure without turning the lamp off.[10]</p>	Newport, Thorlabs
Radiometer/Spectroradiometer	<p>A calibrated instrument to measure the irradiance and spectral distribution of the light source.[11]</p>	International Light Technologies, Konica Minolta, Ocean Insight
Sample Stage	<p>A platform to hold and position the samples at a fixed distance from the light source.</p>	Thorlabs, Newport

Safety Goggles

UV-blocking safety goggles are mandatory to protect the eyes from harmful radiation.

Fisher Scientific, VWR

Experimental Protocols

This protocol describes the steps for assembling, aligning, and calibrating the Hg-Xe light source for consistent and reproducible solar simulation.

Step 1: Assembly and Safety Precautions

- Unpacking and Inspection: Carefully unpack all components and inspect for any damage.
- Lamp Installation:
 - Wear powder-free gloves and UV-blocking safety goggles.
 - Carefully insert the Hg-Xe arc lamp into the lamp housing according to the manufacturer's instructions. Avoid touching the lamp envelope with bare hands, as oils can cause premature failure.
- Component Connection:
 - Connect the lamp housing to the power supply using the provided high-voltage cable.
 - Install the necessary condensing and collimating optics into the lamp housing.
 - Place the appropriate optical filter (e.g., AM1.5G) in the designated filter holder.
- Safety Interlocks: Ensure all safety interlocks on the lamp housing and power supply are properly engaged.
- Ventilation: Operate the system in a well-ventilated area to dissipate heat and potential ozone generated by UV radiation.[\[1\]](#)

Step 2: Lamp Ignition and Warm-up

- Power On: Turn on the main power to the lamp power supply.
- Ignition: Initiate the lamp ignition sequence as per the power supply manual. The lamp will produce a bright flash upon ignition.
- Warm-up: Allow the lamp to warm up for at least 30 minutes to achieve a stable light output. [\[11\]](#)

Step 3: Optical Alignment and Uniformity Check

- Beam Path Alignment: Adjust the position of the condensing and collimating lenses to produce a uniform and collimated beam of light at the sample plane.
- Uniformity Measurement:
 - Place the radiometer detector at the center of the sample plane and record the irradiance.
 - Move the detector to multiple points across the intended sample exposure area and record the irradiance at each point.
 - Calculate the spatial non-uniformity as the percentage variation from the average irradiance. Aim for a uniformity of less than 5%.

Step 4: Irradiance Calibration

- Reference Detector: Use a calibrated radiometer or spectroradiometer traceable to a national standards laboratory (e.g., NIST).
- Positioning: Place the detector at the exact position where the samples will be located. [\[11\]](#)
- Irradiance Adjustment:
 - Measure the irradiance of the light source.
 - Adjust the lamp power or the distance between the source and the sample plane to achieve the desired irradiance level (e.g., 1000 W/m², equivalent to 1 Sun at AM1.5G). [\[9\]](#)

- Record Calibration Data: Record the final irradiance value, the distance from the source, and the lamp power settings.

Step 5: Spectral Match Characterization

- Spectroradiometer Setup: Use a calibrated spectroradiometer to measure the spectral power distribution (SPD) of the light source.
- Measurement: Acquire the spectrum of the Hg-Xe lamp with the chosen filter in place.
- Comparison to Standard: Compare the measured SPD to the standard solar spectrum (e.g., AM1.5G as defined by IEC 60904-3).
- Classification: Classify the solar simulator's spectral match according to international standards (e.g., IEC 60904-9) by calculating the deviation in specified wavelength bands.[\[11\]](#)

This protocol outlines the procedure for evaluating the photostability of a drug substance according to ICH Q1B guidelines.[\[5\]](#)

Step 1: Sample Preparation

- Drug Substance: Prepare a sufficient quantity of the drug substance.
- Sample Holders: Place the drug substance in chemically inert, transparent containers (e.g., quartz cuvettes for solutions, thin layers on glass plates for solids).
- Control Samples: Prepare identical samples to be kept in the dark as controls.
- Packaging Study (Optional): If testing the effect of packaging, place the drug substance in the intended primary packaging.

Step 2: Exposure Conditions

- Calibrated Source: Ensure the Hg-Xe solar simulator is calibrated as per Protocol 1.
- ICH Q1B Exposure Levels: The minimum required exposure levels are:
 - Visible Light: Not less than 1.2 million lux hours.[\[5\]](#)[\[6\]](#)

- Near UV Light (320-400 nm): Not less than 200 watt-hours per square meter.[5][6]
- Exposure Duration Calculation:
 - Measure the illuminance (in lux) and UV-A irradiance (in W/m²) at the sample position.
 - Calculate the required exposure time for both visible and UV light. The longer of the two calculated times will be the total exposure duration.
- Sample Placement: Place the samples and dark controls on the sample stage at the calibrated distance.

Step 3: Sample Analysis

- Post-Exposure Analysis: After the exposure period, analyze the light-exposed samples and the dark controls.
- Analytical Methods: Use appropriate validated analytical methods to assess changes in the drug substance. Common methods include:
 - Appearance: Visual inspection for color change or physical changes.
 - Assay: High-Performance Liquid Chromatography (HPLC) to determine the concentration of the active pharmaceutical ingredient (API).
 - Degradation Products: HPLC or other chromatographic techniques to identify and quantify any photodegradation products.
- Mass Balance: Evaluate the mass balance by comparing the decrease in the API concentration with the increase in degradation products.[7]

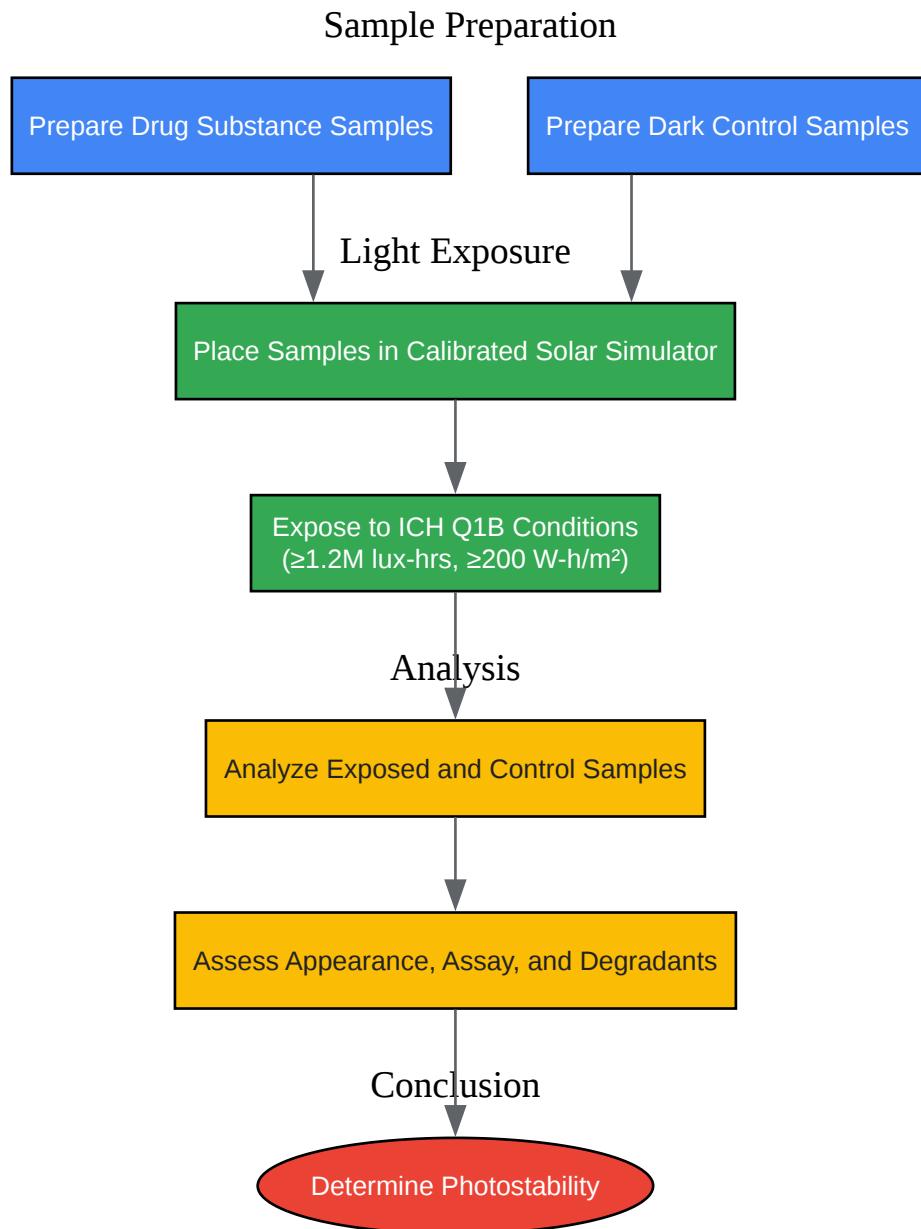
Step 4: Data Interpretation and Reporting

- Compare Results: Compare the results from the light-exposed samples with those from the dark controls.
- Assess Photostability: Determine if the drug substance is photolabile based on the extent of degradation.

- Report: Prepare a detailed report summarizing the experimental conditions, analytical results, and conclusions regarding the photostability of the drug substance.

Data Presentation

Parameter	Typical Value	Standard
Lamp Power	200 W - 1000 W	-
Wavelength Range	200 nm - 2500 nm	-
Irradiance at Sample Plane	1000 W/m ² (1 Sun)	IEC 60904-9
Spatial Non-Uniformity	< 5%	IEC 60904-9
Temporal Instability	< 2%	IEC 60904-9
Spectral Match (Class A)	0.75 - 1.25 (relative to AM1.5G)	IEC 60904-9


Sample	Exposure Condition	Appearance	Assay (% of Initial)	Total Degradation Products (%)
Drug Substance X	Dark Control	White Powder	99.8	0.2
Drug Substance X	Light Exposed	Yellowish Powder	92.5	7.3
Drug Substance X in Amber Vial	Light Exposed	White Powder	99.5	0.5

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for Setting Up the Hg-Xe Solar Simulator.

[Click to download full resolution via product page](#)

Caption: Protocol for a Pharmaceutical Photostability Study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hg-Xe Lamp - Mercury-Xenon Lamps [newport.com]
- 2. Mercury xenon light sources (HgXe) Quantum Design Europe | Quantum Design [qd-europe.com]
- 3. High Power Mercury-Xenon Light Sources [newport.com]
- 4. Mercury Xenon Light Source - Hg(Xe) Lamp Sources [newport.com]
- 5. Use of Simulated Sunlight in Photostability Chambers – StabilityStudies.in [stabilitystudies.in]
- 6. q1scientific.com [q1scientific.com]
- 7. youtube.com [youtube.com]
- 8. Xenon & mercury-xenon lamps | Hamamatsu Photonics [hamamatsu.com]
- 9. g2voptics.com [g2voptics.com]
- 10. Solar simulators Quantum Design Europe | Quantum Design [qd-europe.com]
- 11. ossila.com [ossila.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Mercury-Xenon Light Source for Solar Simulation Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14626768#mercury-xenon-light-source-setup-for-solar-simulation-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com